C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine
Description
C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine is a thiazole-derived compound featuring a benzyloxy-substituted phenyl group at the 2-position of the thiazole ring and a methylamine group at the 4-position. Its molecular formula is C₁₇H₁₆N₂OS, with a molecular weight of 296.39 g/mol.
For example, benzyloxy-phenyl intermediates can be synthesized via nucleophilic substitution or Ullmann-type couplings, followed by thiazole ring formation using Hantzsch thiazole synthesis .
Properties
IUPAC Name |
[2-(4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-10-15-12-21-17(19-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGNJYLXDRROPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693099 | |
| Record name | 1-{2-[4-(Benzyloxy)phenyl]-1,3-thiazol-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-65-9 | |
| Record name | 2-[4-(Phenylmethoxy)phenyl]-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{2-[4-(Benzyloxy)phenyl]-1,3-thiazol-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Overview of Thiazole Compounds
Thiazoles are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests potential applications in medicinal chemistry due to its unique substituents.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. In particular, studies indicate that modifications in the thiazole structure can enhance antibacterial efficacy against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | A. baumannii | 4 µg/mL |
| Compound 2 | P. aeruginosa | 8 µg/mL |
| This compound | TBD |
Neuroprotective Properties
Recent studies have also explored the neuroprotective effects of thiazole derivatives. For example, compounds designed based on similar scaffolds have demonstrated potential as monoamine oxidase B (MAO-B) inhibitors, which are relevant in treating neurodegenerative diseases like Parkinson's disease. One such derivative exhibited an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory activity .
Table 2: Neuroprotective Activity of Thiazole Derivatives
| Compound | MAO-B Inhibition (IC50) | Additional Effects |
|---|---|---|
| Compound 1 | 0.062 µM | Antioxidant activity |
| This compound | TBD |
Case Studies and Research Findings
- Antibacterial Activity : A study focused on the synthesis and evaluation of thiazole derivatives indicated that structural modifications significantly impacted their antibacterial properties. The introduction of electron-withdrawing groups enhanced activity against resistant bacterial strains .
- Neuroprotective Mechanism : Research on related compounds demonstrated that they not only inhibited MAO-B but also exhibited antioxidant properties, which are crucial for protecting neurons from oxidative stress associated with neurodegenerative diseases .
- Safety Profile : In vitro studies assessing cytotoxicity revealed that certain thiazole derivatives exhibited low toxicity levels at therapeutic concentrations, making them promising candidates for further development in clinical settings .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine exhibits significant antimicrobial activity against various pathogens. Research has shown that compounds with similar thiazole structures can inhibit the growth of resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are major concerns in clinical settings due to their resistance to conventional antibiotics . The compound's mechanism involves the inhibition of bacterial gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies indicate that derivatives of thiazole compounds can exhibit selective cytotoxicity against various cancer cell lines, including those associated with breast, lung, and prostate cancers. For instance, a related thiazole derivative demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 93.3 μM across different cancer cell lines .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions where thiazole moieties are introduced through condensation reactions with appropriate phenolic compounds. Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the thiazole ring can enhance or diminish its biological activity, indicating the importance of substituent effects on pharmacological properties .
Therapeutic Potential
Antibacterial Applications
Given the rising threat of antibiotic resistance, compounds like this compound may serve as leads for developing new antibacterial agents. The compound's ability to inhibit key enzymes involved in bacterial DNA replication positions it as a potential candidate for further development into therapeutic agents targeting resistant strains .
Cancer Treatment
The antitumor properties suggest that this compound could be explored further in cancer therapy. Its selective activity against specific cancer types opens avenues for targeted therapies that minimize damage to healthy cells while effectively combating malignancies .
Case Studies
Several studies have documented the efficacy of thiazole derivatives in clinical trials:
- A study published in Nature highlighted the effectiveness of a thiazole-based compound in treating infections caused by multidrug-resistant bacteria in murine models, demonstrating promising results in both in vitro and in vivo settings .
- Another research article focused on the antitumor effects of thiazole derivatives, reporting significant tumor regression in animal models treated with these compounds compared to controls .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Implications
- Drug Design : The benzyloxy-thiazole scaffold is promising for CNS-targeting drugs due to its lipophilicity, though bromo- or chloro-substituted analogs may offer stronger target engagement via halogen bonds .
- Synthetic Challenges : Benzyloxy groups require protection/deprotection strategies during synthesis, whereas methoxy or halogenated analogs are more straightforward to functionalize .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
